Home > Products > Screening Compounds P77312 > (E)-3-(1-((4-((dimethylamino)methyl)phenyl)sulfonyl)-1H-pyrrol-3-yl)-N-hydroxyacrylamide
(E)-3-(1-((4-((dimethylamino)methyl)phenyl)sulfonyl)-1H-pyrrol-3-yl)-N-hydroxyacrylamide - 1266226-30-5

(E)-3-(1-((4-((dimethylamino)methyl)phenyl)sulfonyl)-1H-pyrrol-3-yl)-N-hydroxyacrylamide

Catalog Number: EVT-12604607
CAS Number: 1266226-30-5
Molecular Formula: C16H19N3O4S
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (E)-3-(1-((4-((dimethylamino)methyl)phenyl)sulfonyl)-1H-pyrrol-3-yl)-N-hydroxyacrylamide typically involves several key steps:

  1. Formation of the Pyrrole Ring: The initial step often includes the reaction of an appropriate aniline derivative with a suitable reagent to form the pyrrole structure. This can involve condensation reactions with carbonyl compounds.
  2. Sulfonylation: The introduction of the sulfonyl group is achieved by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base, which activates the nucleophilic site on the pyrrole.
  3. Hydroxylamine Reaction: The N-hydroxyacrylamide moiety is formed through a reaction between an acrylamide and hydroxylamine, typically under acidic or basic conditions to facilitate nucleophilic attack.
  4. Final Coupling: The final step involves coupling the pyrrole-sulfonamide intermediate with the N-hydroxyacrylamide using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Molecular Structure Analysis

The molecular structure of (E)-3-(1-((4-((dimethylamino)methyl)phenyl)sulfonyl)-1H-pyrrol-3-yl)-N-hydroxyacrylamide can be described as follows:

  • Molecular Formula: C₁₄H₁₈N₄O₃S
  • Molecular Weight: Approximately 306.38 g/mol
  • Structural Features:
    • A pyrrole ring that contributes to its aromatic character.
    • A sulfonamide group that enhances solubility and biological activity.
    • An N-hydroxyacrylamide moiety that is crucial for HDAC inhibition.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups:

  1. Acid-Base Reactions: The N-hydroxyl group can act as a weak acid or base, influencing its reactivity in biological systems.
  2. Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by various nucleophiles, allowing for further derivatization.
  3. Rearrangements: Under certain conditions, the compound may undergo rearrangements that could affect its biological activity.

These reactions are critical for understanding how modifications to the structure can impact pharmacological properties .

Mechanism of Action

The mechanism of action for (E)-3-(1-((4-((dimethylamino)methyl)phenyl)sulfonyl)-1H-pyrrol-3-yl)-N-hydroxyacrylamide primarily involves inhibition of histone deacetylases. By binding to the active site of these enzymes, it prevents them from deacetylating histones, leading to an increase in acetylated histones and resulting in altered gene expression profiles associated with cancer cell growth inhibition.

This mechanism is supported by docking studies and biological evaluations that demonstrate its effectiveness in modulating epigenetic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-3-(1-((4-((dimethylamino)methyl)phenyl)sulfonyl)-1H-pyrrol-3-yl)-N-hydroxyacrylamide include:

  • Solubility: Generally soluble in polar solvents such as methanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents.
  • Stability: Stability can be affected by pH and temperature; therefore, storage conditions should be optimized to maintain compound integrity.
  • Melting Point: Specific melting point data may vary based on purity but is typically determined through differential scanning calorimetry (DSC).

These properties are essential for formulation development in pharmaceutical applications .

Applications

The primary application of (E)-3-(1-((4-((dimethylamino)methyl)phenyl)sulfonyl)-1H-pyrrol-3-yl)-N-hydroxyacrylamide lies in its role as a potential therapeutic agent in cancer treatment. Its ability to inhibit histone deacetylases positions it as a candidate for further development into drugs aimed at treating various cancers, particularly those resistant to conventional therapies.

Additionally, research into its effects on other diseases related to epigenetic modifications is ongoing, indicating broader therapeutic potentials .

Epigenetic Modulation Mechanisms of Resminostat as a Histone Deacetylase Inhibitor

Classification within the Hydroxamate-Based HDAC Inhibitor Pharmacophore Group

Resminostat ((E)-3-(1-((4-((dimethylamino)methyl)phenyl)sulfonyl)-1H-pyrrol-3-yl)-N-hydroxyacrylamide) is a structurally optimized hydroxamate-based histone deacetylase (HDAC) inhibitor. Its pharmacophore conforms to the canonical three-domain architecture essential for HDAC inhibition:

  • Zinc-binding group (ZBG): The N-hydroxyacrylamide moiety chelates the Zn²⁺ ion at the base of the HDAC catalytic pocket, forming critical coordination bonds that disrupt deacetylase activity [1] [9].
  • Cap group: The 4-((dimethylamino)methyl)phenylsulfonyl unit interacts with the rim of the HDAC active site, influencing isoform selectivity through steric and electrostatic interactions with surface residues [9].
  • Linker domain: The trans-acrylamide and pyrrole rings bridge the ZBG and cap, occupying the hydrophobic channel of HDACs and providing optimal spacing for target engagement [6].

This design confers potent pan-HDAC inhibition, with resminostat exhibiting enhanced cellular permeability and target affinity compared to first-generation hydroxamates like vorinostat [6] [9]. Table 1 details key structural motifs of resminostat relative to other hydroxamate HDAC inhibitors.

Table 1: Pharmacophoric Elements of Hydroxamate-Based HDAC Inhibitors

CompoundZinc-Binding GroupLinker DomainCap Group
ResminostatN-Hydroxyacrylamidetrans-Acrylamide-pyrrole4-((Dimethylamino)methyl)phenylsulfonyl
Vorinostat (SAHA)N-HydroxyhydroxamateAliphatic chainPhenylaminophenyl
Panobinostat (LBH589)N-HydroxyhydroxamateAliphatic chainDiethylaminomethylbenzindolyl

Selective Inhibition Profiles for Class I vs. Class IIb HDAC Isozymes

Resminostat demonstrates differential inhibition across HDAC classes, with highest affinity for Class I (HDAC1–3, 8) and Class IIb (HDAC6) isozymes. Biochemical assays reveal the following inhibitory constants:

  • HDAC1: IC₅₀ = 42.5 nM
  • HDAC3: IC₅₀ = 67.1 nM
  • HDAC6: IC₅₀ = 71.8 nM [6] [9]

This selectivity profile stems from structural nuances in the catalytic tunnels:

  • Class I selectivity: The sulfonyl cap group forms hydrogen bonds with Tyr303 and His134 in HDAC1, while the dimethylaminomethyl side chain engages in charge-assisted interactions with Asp99 in HDAC3 [9].
  • HDAC6 preference: The linker’s pyrrole ring accommodates the wider hydrophobic gorge of HDAC6’s catalytic domain 2 (CD2), minimizing steric clash compared to Class IIa HDACs (e.g., HDAC4) [6] [9].

Consequently, resminostat spares Class IIa HDACs (HDAC4,5,7,9; IC₅₀ > 300 nM), reducing off-target transcriptional effects. Table 2 summarizes resminostat’s selectivity profile.

Table 2: Resminostat Inhibition Kinetics Against HDAC Isozymes

HDAC ClassIsozymeIC₅₀ (nM)Selectivity Basis
Class IHDAC142.5Cap interactions with Tyr303/His134
HDAC367.1Charge stabilization via Asp99
Class IIbHDAC671.8Optimal linker fit in CD2 hydrophobic channel
Class IIaHDAC4>300Steric hindrance from linker domain

Biochemical Consequences of H4K16ac Modulation in Chromatin Remodeling

Resminostat-mediated HDAC inhibition induces hyperacetylation of histone H4 at lysine 16 (H4K16ac), a pivotal mark for chromatin relaxation with multi-faceted consequences:

  • Nucleosome destabilization: H4K16ac neutralizes the positive charge of lysine, weakening electrostatic interactions between the H4 tail and acidic patches on adjacent nucleosomes. Molecular dynamics simulations confirm H4K16ac disrupts internucleosomal contacts, increasing chromatin fiber flexibility by >40% [4] [7].
  • Transcription factor accessibility: Elevated H4K16ac levels correlate with open chromatin at enhancers and promoters, facilitating the recruitment of bromodomain-containing proteins (e.g., BRD4) and transcription complexes [5] [10]. In lung fibroblasts, H4K16ac enrichment at α-SMA, COL1A1, and NOX4 promoters precedes their transcriptional activation during fibrotic responses [2].
  • DNA damage response: H4K16ac serves as a docking site for DNA repair machinery. Resminostat-treated cancer cells exhibit accelerated repair protein (e.g., BRCA1, 53BP1) recruitment to double-strand breaks due to enhanced H4K16ac levels [4].

In solid tumors, resminostat elevates global H4K16ac by 3–5-fold, reversing the hypoacetylation characteristic of malignant cells and restoring chromatin plasticity [2] [4].

Transcriptional Deregulation of Tumor Suppressor Genes via Promoter Hypermethylation Reversal

Resminostat orchestrates tumor suppressor gene (TSG) reactivation through synergistic epigenetic modulation:

  • Direct chromatin remodeling: By inhibiting HDAC1/2 (key components of repressor complexes), resminostat de-represses TSG promoters. HDAC1/2 inhibition prevents the removal of acetyl marks from H3K27, maintaining an active chromatin state that permits RNA polymerase II recruitment [8] [9].
  • Indirect DNA demethylation: HDAC inhibition facilitates the expression of DNA demethylases (TET1/2) and disrupts DNMT1-HDAC1 complexes. This reduces CpG island methylation density at TSG promoters (e.g., CDKN2A, APC, MLH1), reversing transcriptional silencing [3] [8]. In colorectal cancer models, resminostat decreased promoter methylation of hypermethylated-in-cancer (HIC1) by 60%, correlating with 8-fold increased mRNA expression [3].
  • CpG island methylator phenotype (CIMP) modulation: Resminostat preferentially targets CIMP-high tumors, which exhibit rampant TSG hypermethylation. By suppressing DNMT3A/B via HDAC inhibition, it normalizes methylation patterns, restoring expression of CIMP-silenced TSGs such as RUNX3 and SOCS1 [3] [8].

The compound’s dual action on histone acetylation and DNA methylation establishes an epigenetic milieu conducive to TSG re-expression, impairing tumor growth and chemoresistance.

Properties

CAS Number

1266226-30-5

Product Name

(E)-3-(1-((4-((dimethylamino)methyl)phenyl)sulfonyl)-1H-pyrrol-3-yl)-N-hydroxyacrylamide

IUPAC Name

3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C16H19N3O4S/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21/h3-10,12,21H,11H2,1-2H3,(H,17,20)

InChI Key

FECGNJPYVFEKOD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.